molecular formula C25H19N3O2S B2619766 4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-47-6

4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2619766
CAS RN: 392254-47-6
M. Wt: 425.51
InChI Key: NMNRFCWTUFCTCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives have been explored for their antimicrobial potential. In the case of 4-benzoyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide , researchers synthesized and characterized novel benzimidazole-bridged benzophenone-substituted indole scaffolds. These compounds were tested for in vitro antimicrobial activity, revealing that certain derivatives (such as 11b, 11e, 11f, and 11h) exhibited potent antibacterial effects against tested strains . The emergence of drug-resistant bacterial infections underscores the importance of developing new antibacterial agents with novel mechanisms of action.

Antifungal Potential

Although not directly studied for antifungal activity, benzimidazole molecules are known to be effective against various strains of microorganisms . Considering the rise in systemic fungal infections, exploring the antifungal properties of this compound could be valuable.

Molecular Docking Studies

In silico studies involving molecular docking have identified FtsZ (a key functional protein in bacterial cell division) as a potential target for novel antibacterial agents. Compounds 11b, 11e, 11f, and 11h from the series of derivatives were found to align well with in vitro results, emphasizing their promise as potent molecules .

properties

IUPAC Name

4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c29-23(17-7-3-1-4-8-17)18-11-13-19(14-12-18)25(30)26-24-21-15-31-16-22(21)27-28(24)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNRFCWTUFCTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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